![molecular formula C10H10ClF3O2S B2557986 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride CAS No. 2411266-62-9](/img/structure/B2557986.png)
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride
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Description
“3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride” is an organic compound with the CAS Number: 2411266-62-9 . It has a molecular weight of 286.7 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClF3O2S/c1-9(2,10(12,13)14)7-4-3-5-8(6-7)17(11,15)16/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.7 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis of ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid
This compound plays a crucial role in the synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was identified, and a novel amidase was cloned from it. This amidase can convert rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
Biotechnologically Relevant Enzymes and Proteins
The compound is used in the study of biotechnologically relevant enzymes and proteins . Amidases, which catalyze the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia, have attracted considerable studies and industrial interest in fine chemical synthesis .
Synthesis of Trifluoromethyl Ketones
Trifluoromethyl ketones represent a fascinating class of molecules with application in a wide range of fields . Trifluoromethyl enones have been extensively employed for the construction of 3- to 7-membered fluorinated heterocycles through different cycloaddition processes .
Synthesis of Conjugated Dienones
The compound can be used in the synthesis of conjugated dienones . Despite their enormous synthetic potential, the chemistry of related trifluoromethyl dienones has been comparatively much less developed due to their more difficult access .
Synthesis of Push-Pull Dyes
The compound is used in the synthesis of push-pull dyes . The formation of these dyes involves the initial Meyer–Schuster rearrangement of propargylic alcohol and a subsequent Knoevenagel condensation of the resulting α,β-unsaturated aldehyde with the perfluorinated β-diketone .
Intermediate in Synthetic Chemistry
As an intermediate in synthetic chemistry, it is used in the synthesis of other compounds, such as fluoroalkylation reagents . It is also used as a solvent in organic synthesis reactions .
properties
IUPAC Name |
3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O2S/c1-9(2,10(12,13)14)7-4-3-5-8(6-7)17(11,15)16/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOPZBSTBRAAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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